(2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
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Overview
Description
(2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is an organic compound with the molecular formula C12H9Cl3N2O2S. This compound is characterized by the presence of a pyridylmethyl group and a trichlorophenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2-pyridylmethylamine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is used in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The pyridylmethyl group can coordinate with metal ions, while the trichlorophenylsulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: A similar compound with three pyridylmethyl groups.
(2-Pyridylmethyl)amine: A simpler compound with only one pyridylmethyl group.
(2,3,4-Trichlorophenyl)sulfonyl chloride: The sulfonyl chloride precursor used in the synthesis.
Uniqueness
(2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the combination of the pyridylmethyl and trichlorophenylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of coordination chemistry and medicinal chemistry.
Properties
Molecular Formula |
C12H9Cl3N2O2S |
---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
2,3,4-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl3N2O2S/c13-9-4-5-10(12(15)11(9)14)20(18,19)17-7-8-3-1-2-6-16-8/h1-6,17H,7H2 |
InChI Key |
JAZDOUQMZGHDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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